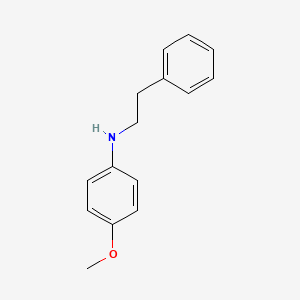

4-methoxy-N-(2-phenylethyl)aniline

Overview

Description

4-methoxy-N-(2-phenylethyl)aniline is a chemically differentiated building block for organic synthesis and medicinal chemistry . It is traditionally challenging to access and is specifically used for the preparation of drug candidates containing hindered amine motifs .

Molecular Structure Analysis

The molecular structure of 4-methoxy-N-(2-phenylethyl)aniline consists of two different phenyl rings and an aromatic amide function . The InChI code for this compound is 1S/C15H17NO/c1-17-15-9-7-14 (8-10-15)16-12-11-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 .Physical And Chemical Properties Analysis

4-methoxy-N-(2-phenylethyl)aniline has a molecular weight of 227.31 .Scientific Research Applications

Chemical Synthesis

“4-methoxy-N-(2-phenylethyl)aniline” is a chemical compound with the molecular weight of 227.31 . It is used in various chemical synthesis processes due to its unique structure and properties .

Optical Applications

The compound has been used in the growth and characterization of organic single crystals for optical applications . The grown crystal belongs to an orthorhombic crystal system . The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies .

Photoluminescence Analysis

The photoluminescence analysis reveals that the high-intensity emission peak was observed around 599 nm . This property makes it a potential candidate for applications in optoelectronics and photonics .

Thermal Analysis

The thermal (TG/DTA) analyses were used to investigate the melting and decomposition points of the grown 4-methoxy-2-nitroaniline single crystal . This information is crucial for understanding the stability of the compound under different conditions .

Dielectric Properties

The dielectric properties of the compound were analyzed at various temperatures ranging from 40 to 120 °C and frequencies ranging from 100 Hz to 1 MHz . This makes it useful in applications where control of dielectric properties is important .

Nonlinear Optical Properties

The nonlinear optical properties of 4-methoxy-2-nitroaniline were measured using the Z-scan technique . This makes it a potential candidate for applications in holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .

Mechanism of Action

Target of Action

This compound is structurally similar to fentanyl analogs , which primarily target opioid receptors in the nervous system . .

Mode of Action

If it behaves similarly to fentanyl analogs, it may bind to opioid receptors, triggering a series of biochemical reactions that result in analgesic effects .

Biochemical Pathways

If it acts like fentanyl analogs, it may influence pathways involving opioid receptors . These receptors play a crucial role in pain perception and reward systems in the brain .

Pharmacokinetics

Fentanyl analogs are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in urine . The bioavailability of 4-methoxy-N-(2-phenylethyl)aniline would depend on these factors.

Result of Action

If it acts similarly to fentanyl analogs, it may cause analgesia, sedation, and potentially, respiratory depression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-methoxy-N-(2-phenylethyl)aniline .

properties

IUPAC Name |

4-methoxy-N-(2-phenylethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-17-15-9-7-14(8-10-15)16-12-11-13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKMFKLSODSWBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30507618 | |

| Record name | 4-Methoxy-N-(2-phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(2-phenylethyl)aniline | |

CAS RN |

2405-59-6 | |

| Record name | 4-Methoxy-N-(2-phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30507618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

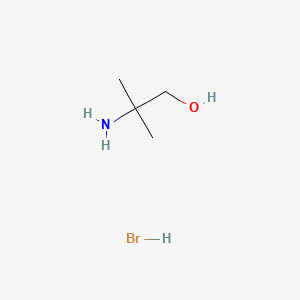

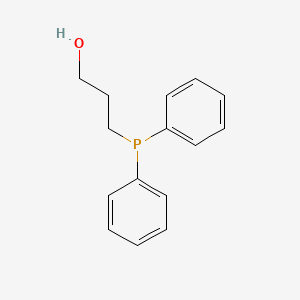

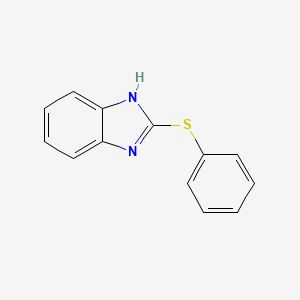

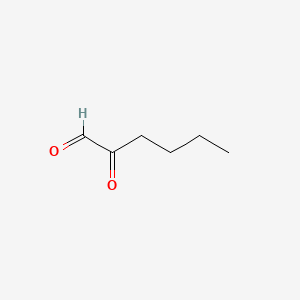

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzene, 1,1'-[propylidenebis(oxymethylene)]bis-](/img/structure/B3050083.png)

![Phenol, 4-[(1-methylethyl)amino]-](/img/structure/B3050084.png)

![2-(4-Pyridinyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3050091.png)

![5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3050105.png)